molecular formula C13H18Cl2N2 B5629273 1-(2,4-dichlorobenzyl)-4-ethylpiperazine

1-(2,4-dichlorobenzyl)-4-ethylpiperazine

Cat. No.: B5629273
M. Wt: 273.20 g/mol
InChI Key: CMHWQFPBKZEEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-4-ethylpiperazine is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as DEEP, and it has shown promise as a tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of DEEP involves its binding to the 5-HT1A receptor and activating downstream signaling pathways. This activation results in the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
DEEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of stress and anxiety responses.

Advantages and Limitations for Lab Experiments

One advantage of using DEEP in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise investigation of this receptor's function. However, one limitation is that DEEP may not be suitable for use in certain experimental models or systems due to its specific effects on neurotransmitter systems.

Future Directions

There are several future directions for research on DEEP, including investigating its potential use as a therapeutic agent for mood and anxiety disorders, exploring its effects on other physiological systems, and developing new compounds based on its structure for use in scientific research. Additionally, further investigation is needed to better understand the mechanism of action of DEEP and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of DEEP involves the reaction of 2,4-dichlorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of DEEP as a white solid, which can be purified by recrystallization.

Scientific Research Applications

DEEP has been used in scientific research as a tool for investigating the function of various neurotransmitter receptors in the brain. Specifically, DEEP has been shown to selectively activate the 5-HT1A receptor, which is involved in regulating mood, anxiety, and other physiological processes.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWQFPBKZEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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